molecular formula C13H15N3O B1481520 (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098069-88-4

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481520
CAS No.: 2098069-88-4
M. Wt: 229.28 g/mol
InChI Key: ZYBGGYBDVWYMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a complex organic compound that features a cyclopropylmethyl group, a pyridin-2-yl group, and a pyrazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the cyclopropylmethyl bromide and react it with a pyrazole derivative under basic conditions to form the cyclopropylmethyl-pyrazole intermediate. This intermediate is then reacted with a pyridine derivative in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
  • (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
  • (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethanol

Uniqueness

The uniqueness of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h1-3,6-7,10,17H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBGGYBDVWYMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.